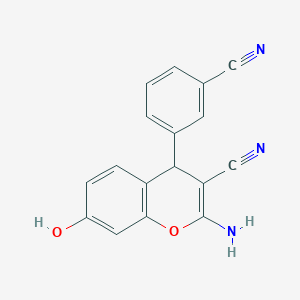
2,3-Difluoro-4-(hydroxymethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the use of 2,3-difluorobenzyl alcohol, which is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include potassium permanganate, chromium trioxide, and other strong oxidizers .
化学反应分析
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2,3-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxybenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2,3-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .
相似化合物的比较
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxymethylbenzoic acid: Does not have fluorine atoms, resulting in different electronic properties.
2,4-Difluorobenzoic acid: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H6F2O3 |
|---|---|
分子量 |
188.13 g/mol |
IUPAC 名称 |
2,3-difluoro-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI 键 |
YVWKJNSZNYIBTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CO)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





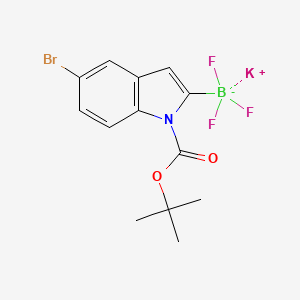
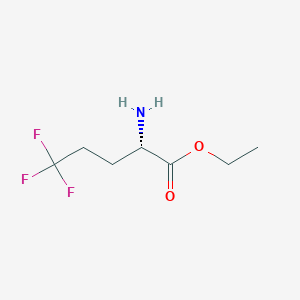



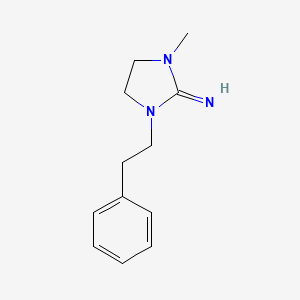
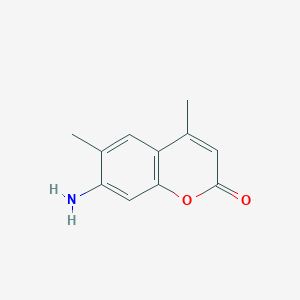
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)

